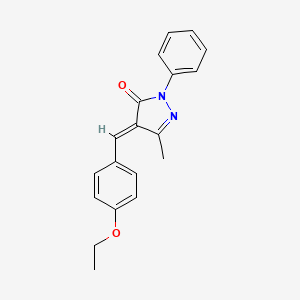

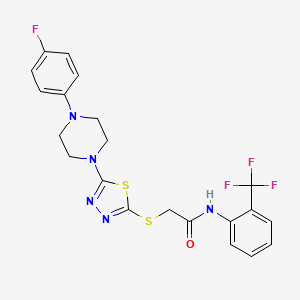

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups and structural motifs, including an indoline moiety, a piperazine ring, and tert-butyl groups. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and the potential synthetic routes that could be applied to similar molecules.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The paper titled "Three Sequential C-N Bond Formations: tert-Butyl Nitrite as a N1 Synthon in a Three Component Reaction Leading to Imidazo[1,2-a]quinolines and Imidazo[2,1-a]isoquinolines" describes a process where tert-butyl nitrite acts as both an oxidant and a N1 synthon in a multicomponent reaction. This reaction involves two sp2 C-H functionalizations of styrenes and one sp2 C-H functionalization of quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the target molecule is not specifically mentioned, the principles of using tert-butyl nitrite in C-N bond formation could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would include several key features such as a tert-butyl group, which is known to be a bulky protecting group that can influence the steric environment of a molecule. The indoline and piperazine rings present in the molecule are heterocyclic structures that can contribute to the molecule's binding affinity and selectivity towards biological targets. The synthesis of related structures, as discussed in the provided papers, suggests that the strategic introduction of these groups can be achieved through controlled reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex molecules like N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would require careful planning and execution. The papers provided discuss reactions such as C-H functionalization and the use of tert-butyl nitrite as a synthon , as well as alkylation reactions and ring-opening reactions . These types of reactions are crucial for constructing the molecular framework and introducing functional groups in the correct positions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, they do provide insight into the properties of similar compounds. For instance, the presence of tert-butyl groups can increase molecular bulk, potentially affecting solubility and crystallinity . The heterocyclic components such as indoline and piperazine rings can influence the compound's basicity, conformational stability, and potential for hydrogen bonding, which are important factors in drug design and interaction with biological targets .

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

A study explored the role of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One of the compounds, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed promise as an anti-inflammatory agent in an animal model and demonstrated antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis of Triazolylalanine Analogues

A novel synthesis method for tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, involving alkylation and reaction with a series of azides under ‘click conditions’, produced an array of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).

Nitrones for Stroke Treatment

Recent advances in the design of tetramethylpyrazine nitrones for stroke treatment were reviewed. (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide demonstrated potent thrombolytic activity and free radicals scavenging power, showing promise for cerebral ischemia therapy (Marco-Contelles, 2020).

Propiedades

IUPAC Name |

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O2/c1-22(2,3)24-21(29)20(28)23-15-19(27-12-10-25(4)11-13-27)16-6-7-18-17(14-16)8-9-26(18)5/h6-7,14,19H,8-13,15H2,1-5H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRUSXIPUZVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)